An In-depth Technical Guide to the Synthesis and Characterization of 3,5-Bis((tert-butoxycarbonyl)amino)benzoic Acid
An In-depth Technical Guide to the Synthesis and Characterization of 3,5-Bis((tert-butoxycarbonyl)amino)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 3,5-Bis((tert-butoxycarbonyl)amino)benzoic acid, a key building block in medicinal chemistry and organic synthesis. This document details the experimental protocols for its preparation and outlines the analytical techniques used for its structural elucidation and purity assessment.
Introduction
3,5-Bis((tert-butoxycarbonyl)amino)benzoic acid, also known as 3,5-Bis-Boc-aminobenzoic acid, is a bifunctional aromatic compound. Its structure features a central benzoic acid core with two tert-butoxycarbonyl (Boc) protected amine groups at the meta positions. The Boc protecting groups offer stability under a range of reaction conditions and can be readily removed under acidic conditions, making this molecule a versatile intermediate for the synthesis of more complex molecules, including peptidomimetics, macrocycles, and dendrimers. Its CAS Registry Number is 133887-83-9, and it has a molecular formula of C₁₇H₂₄N₂O₆, corresponding to a molecular weight of 352.38 g/mol .[1]
Synthesis
The synthesis of 3,5-Bis((tert-butoxycarbonyl)amino)benzoic acid is typically achieved through the protection of the amino groups of 3,5-diaminobenzoic acid using di-tert-butyl dicarbonate (Boc₂O).
Synthesis Workflow
Caption: Chemical synthesis workflow for 3,5-Bis((tert-butoxycarbonyl)amino)benzoic acid.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of 3,5-Bis((tert-butoxycarbonyl)amino)benzoic acid, adapted from a general procedure for the Boc protection of amino acids.
Materials:
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3,5-Diaminobenzoic acid
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Di-tert-butyl dicarbonate (Boc₂O)
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Sodium bicarbonate (NaHCO₃)
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Tetrahydrofuran (THF)
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Deionized water
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1N Hydrochloric acid (HCl)
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Ethyl acetate
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Petroleum ether
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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In a round-bottom flask, dissolve 3,5-diaminobenzoic acid (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and water.
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To this solution, add di-tert-butyl dicarbonate (Boc₂O) (2.0 equivalents) dissolved in THF, followed by an aqueous solution of sodium bicarbonate (NaHCO₃) (3.0 equivalents).
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Stir the resulting mixture vigorously at room temperature for 12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
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After the reaction is complete, acidify the mixture to a pH of 3 using 1N hydrochloric acid (HCl).
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Extract the aqueous solution with ethyl acetate.
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Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
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Filter the solution and concentrate the organic layer under reduced pressure to obtain the crude product.
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The crude product can be further purified by crystallization from a mixture of ethyl acetate and petroleum ether to yield 3,5-Bis((tert-butoxycarbonyl)amino)benzoic acid as a solid.
Characterization
The structural integrity and purity of the synthesized 3,5-Bis((tert-butoxycarbonyl)amino)benzoic acid are confirmed through various analytical techniques. Below are the expected characterization data based on the analysis of structurally similar compounds.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₇H₂₄N₂O₆ |
| Molecular Weight | 352.38 g/mol [1] |
| CAS Number | 133887-83-9[1] |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents like dichloromethane and dimethyl sulfoxide, less soluble in water. |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance)
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For 3,5-Bis((tert-butoxycarbonyl)amino)benzoic acid, the expected signals are:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.5 | singlet | 18H | -C(CH₃)₃ (Boc group) |
| ~7.7-8.0 | multiplet | 3H | Aromatic protons (C₂-H, C₄-H, C₆-H) |
| ~9.5-10.0 | broad singlet | 2H | -NH- (Amide protons) |
| ~12.0-13.0 | broad singlet | 1H | -COOH (Carboxylic acid proton) |
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
The ¹³C NMR spectrum reveals the different carbon environments within the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~28 | -C(C H₃)₃ (Boc group) |
| ~80 | -C (CH₃)₃ (Boc group) |
| ~115-130 | Aromatic carbons |
| ~140 | Aromatic carbon attached to -NH- |
| ~153 | -C=O (Boc group) |
| ~167 | -COOH (Carboxylic acid carbon) |
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.
FTIR (Fourier-Transform Infrared Spectroscopy)
The FTIR spectrum is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3200 | N-H stretch | Amide |
| 3300-2500 (broad) | O-H stretch | Carboxylic acid |
| ~2980, ~2930 | C-H stretch (aliphatic) | tert-butyl group |
| ~1710 | C=O stretch | Carboxylic acid |
| ~1690 | C=O stretch (amide I band) | Amide (Boc group) |
| ~1530 | N-H bend (amide II band) | Amide (Boc group) |
| ~1600, ~1475 | C=C stretch | Aromatic ring |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For 3,5-Bis((tert-butoxycarbonyl)amino)benzoic acid, the expected molecular ion peak in electrospray ionization (ESI) would be:
| Mode | m/z Value | Ion |
| ESI+ | [M+H]⁺ ~353.17 | Protonated molecule |
| ESI+ | [M+Na]⁺ ~375.15 | Sodiated adduct |
| ESI- | [M-H]⁻ ~351.16 | Deprotonated molecule |
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of 3,5-Bis((tert-butoxycarbonyl)amino)benzoic acid. The provided experimental protocol offers a reliable method for its preparation, and the summarized characterization data serves as a benchmark for verifying the identity and purity of the synthesized compound. This versatile building block is of significant interest to researchers in drug discovery and materials science, and this guide aims to facilitate its effective utilization in these fields.
